molecular formula C24H19FN4O2S B2615242 5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 902433-12-9

5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B2615242
CAS No.: 902433-12-9
M. Wt: 446.5
InChI Key: KZUKKNGVYBGGGB-UHFFFAOYSA-N
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Description

5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with various substituents such as fluorophenyl, methoxy, and phenyl groups

Mechanism of Action

Target of Action

It is known that derivatives of [1,2,4]triazolo[1,5-c]quinazoline have a good affinity to adenosine and benzodiazepine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, and immune responses.

Mode of Action

It is known that [1,2,4]triazolo[1,5-c]quinazolines interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . This interaction can lead to changes in the function of the target proteins, potentially altering cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline typically involves multi-step reactions starting from readily available precursors One common approach is the cyclization of appropriate intermediates under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization to obtain the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution . The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce new functional groups or modify existing ones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline stands out due to its unique combination of substituents and the specific arrangement of its triazole and quinazoline rings.

Properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2S/c1-30-20-12-17-19(13-21(20)31-2)26-24(32-14-16-10-6-7-11-18(16)25)29-23(17)27-22(28-29)15-8-4-3-5-9-15/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUKKNGVYBGGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=CC=C4F)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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